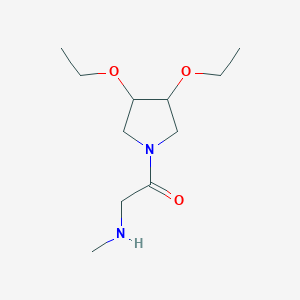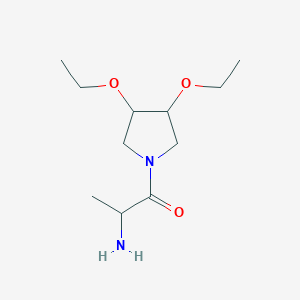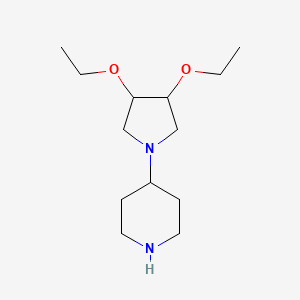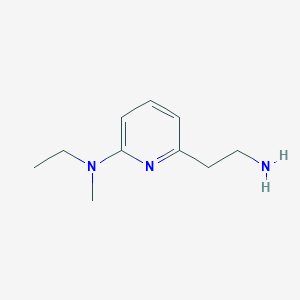
4-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)piperidine
Vue d'ensemble
Description
“4-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)piperidine” is a chemical compound with the CAS Number: 291289-51-5 . It has a molecular weight of 167.27 . The compound is liquid in its physical form .
Synthesis Analysis
The synthesis of thiophene derivatives, which includes “4-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)piperidine”, often involves heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is a typical method used to create aminothiophene derivatives .Physical And Chemical Properties Analysis
“4-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)piperidine” is a liquid . Further physical and chemical properties are not provided in the search results.Applications De Recherche Scientifique
Anticancer Activity
Researchers synthesized thiophene-containing 1,3-diarylpyrazole derivatives and evaluated their anticancer activity against several human cancer cell lines. These compounds, including derivatives of the specified chemical structure, demonstrated promising anticancer effects, particularly against Raji and HL60 cancer cells. The study suggests potential for further development of these compounds in cancer therapy (Inceler, Yılmaz, & Baytas, 2013).
Antimicrobial and Antifungal Activity
Another study focused on synthesizing Schiff bases of chitosan with heteroaryl pyrazole derivatives, including the one closely related to your query. These compounds exhibited antimicrobial activity against a range of bacteria and fungi, demonstrating the potential utility of these derivatives in developing new antimicrobial agents (Hamed, Abdelhamid, Saad, Elkady, & Elsabee, 2020).
Anticonvulsant Properties
A study on the psychotropic properties of a potential anticonvulsant compound structurally related to "4-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)piperidine" highlighted its sedative effects, antiamnesic properties, and weak anxiolytic effects. This indicates the compound's potential in treating convulsions or seizures, with a focus on maintaining cognitive functions (Shtrygol, Kavraiskyi, & Shtrygol, 2016).
Synthesis and Structural Analysis
Several studies have detailed the synthesis of compounds structurally similar to "4-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)piperidine," discussing methods to create key intermediates for further pharmaceutical development. For example, a robust synthesis method has been reported for a key intermediate in the synthesis of Crizotinib, showcasing the importance of these compounds in drug development (Fussell, Luan, Peach, & Scotney, 2012).
Propriétés
IUPAC Name |
4-(3-thiophen-3-ylpyrazol-1-yl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3S/c1-5-13-6-2-11(1)15-7-3-12(14-15)10-4-8-16-9-10/h3-4,7-9,11,13H,1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GELGSFPGQUXODH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2C=CC(=N2)C3=CSC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)piperidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![6-(thiophen-2-yl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxylic acid](/img/structure/B1491982.png)
![(6-(thiophen-2-yl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-yl)methanol](/img/structure/B1491983.png)



